molecular formula C25H21N3O2S B2526203 N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-[1,1'-biphenyl]-4-carboxamide CAS No. 392254-41-0

N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2526203
CAS No.: 392254-41-0
M. Wt: 427.52
InChI Key: JEJGRRQLLGWNOF-UHFFFAOYSA-N
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Description

This compound features a thieno[3,4-c]pyrazole core substituted with a 4-methoxyphenyl group at the 2-position and a [1,1'-biphenyl]-4-carboxamide moiety at the 3-position. The thienopyrazole scaffold is a heterocyclic system known for its pharmacological versatility, while the biphenyl carboxamide group enhances binding affinity to biological targets, such as receptors or enzymes. The 4-methoxyphenyl substituent likely modulates electronic and steric properties, influencing solubility and target selectivity.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O2S/c1-30-21-13-11-20(12-14-21)28-24(22-15-31-16-23(22)27-28)26-25(29)19-9-7-18(8-10-19)17-5-3-2-4-6-17/h2-14H,15-16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJGRRQLLGWNOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-methoxyphenylhydrazine with a suitable thienopyrazole precursor under acidic conditions to form the thienopyrazole core. This intermediate is then subjected to a Suzuki-Miyaura coupling reaction with a biphenyl boronic acid derivative in the presence of a palladium catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistent quality and reducing production costs .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield a phenol derivative, while reduction of a nitro group can produce an amine .

Scientific Research Applications

N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-[1,1’-biphenyl]-4-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. Additionally, it can modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Key Substituents Yield (%) Biological Activity Reference
Target Compound C₂₄H₁₉N₃O₂S* Thienopyrazole, biphenyl, methoxyphenyl N/A Hypothesized CRY modulation
VM-2 C₂₃H₂₀N₂O₆ Nitrate ester, 4-methoxyphenyl 66.89 Unknown
Compound 11 (CRY1 agonist) C₂₀H₂₁N₃O 2,4-Dimethylphenyl N/A CRY1 selectivity
Compound 12 (CRY2 agonist) C₂₄H₂₃ClN₂O₄S Sulfone, cyclopentane-carboxamide N/A CRY2 selectivity
N-Cyclooctyl-biphenyl-4-carboxamide C₂₁H₂₃NO Cyclooctyl 50 TRP channel antagonist

*Estimated formula based on structural analysis.

Key Findings and Implications

  • Structural-Activity Relationships (SAR) :
    • Methoxyphenyl and biphenyl groups are critical for target engagement in CRY agonists and TRP modulators .
    • Polar groups (e.g., sulfone in Compound 12) improve solubility but may reduce blood-brain barrier penetration.
  • Synthetic Feasibility: Derivatives with cycloalkyl substituents (e.g., Compound 8, 84% yield) demonstrate higher synthetic efficiency than thienopyrazole analogs, which require multi-step heterocycle formation .
  • Knowledge Gaps: The target compound’s exact biological targets and pharmacokinetic profile remain uncharacterized in the provided evidence, necessitating further experimental validation.

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